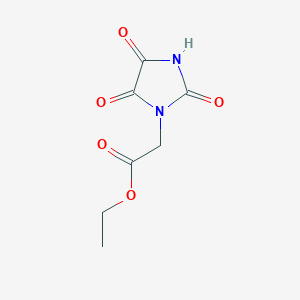

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound that belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at nonadjacent positions. The compound is characterized by the presence of an ethyl acetate group and a trioxoimidazolidine moiety, which suggests potential reactivity and a range of possible applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related imidazolidine derivatives has been reported through various methods. For instance, ethyl (imidazolidine-2-ylidene)acetate can undergo cyclocondensation with aromatic esters bearing labile halogens to form fused heterocycles . Additionally, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates have been synthesized in a single pot by reacting specific aldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods highlight the versatility of imidazolidine derivatives in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate has been studied using various spectroscopic techniques. For example, the molecular structure, spectroscopic properties, and thermal stability of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate were investigated using NMR, FT-IR, FT-Raman, and X-ray diffraction, supported by density functional theory (DFT) calculations . These studies provide insights into the electronic properties and stability of such compounds.

Chemical Reactions Analysis

Imidazolidine derivatives participate in a range of chemical reactions. The cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters results in the substitution of halogen atoms and the formation of nitrogen-carbonyl bonds . Moreover, ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized from N-arylthiazole-2-amines, showcasing the reactivity of these compounds in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives can be deduced from their synthesis and molecular structure analyses. The thermal stability of these compounds is significant, as demonstrated by the stability of a related compound above 249.8 °C . Spectroscopic analyses, including NMR and FT-IR, provide information on the chemical environment of the atoms within the molecule, which is crucial for understanding their reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Biodegradation and Environmental Impact

The environmental fate and biodegradation potential of ethyl acetate and its derivatives have been a subject of study, indicating the compound's relevance in environmental science. For example, ethyl tert-butyl ether (ETBE), a related ester, has been examined for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE could potentially be applied to similar esters, suggesting a bioremediation aspect for compounds like ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate under environmental conditions (Thornton et al., 2020).

Industrial Applications and Process Intensification

Ethyl acetate itself is extensively utilized as a solvent in paints, coatings, and flavors. The study of process intensification techniques for ethyl acetate production reveals the importance of understanding reaction parameters to enhance efficiency, reduce energy consumption, and minimize environmental impact. Such research underscores the potential for optimizing the synthesis and application of ester compounds, including ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, in industrial settings (Patil & Gnanasundaram, 2020).

Pharmaceutical Applications

Research into the antimicrobial properties of carbonic anhydrase inhibitors, including certain esters, suggests a potential pharmaceutical application for ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, provided it exhibits similar inhibitory effects. Such compounds could be explored for their utility in treating infections resistant to conventional antibiotics, highlighting a potential application in drug development and antimicrobial therapy (Supuran & Capasso, 2020).

Propriétés

IUPAC Name |

ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBXKKZQBCBAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371393 |

Source

|

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89694-35-9 |

Source

|

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)